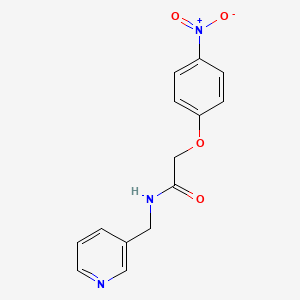
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as NPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPAA is a small molecule that belongs to the class of acetamides, which are widely used in medicinal chemistry for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide involves its ability to bind to specific enzymes and modulate their activity. In the case of acetylcholinesterase, this compound binds to the active site of the enzyme and inhibits its activity, leading to increased levels of acetylcholine in the brain. In the case of carbonic anhydrase IX, this compound binds to the catalytic site of the enzyme and inhibits its activity, leading to decreased tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase and carbonic anhydrase IX, as well as anti-inflammatory and antioxidant properties. This compound has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments include its small size, which allows for easy penetration of cell membranes, and its ability to selectively target specific enzymes. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for the study of 2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide, including the development of more potent and selective inhibitors of acetylcholinesterase and carbonic anhydrase IX, as well as the exploration of this compound's potential applications in other scientific research fields, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction between 4-nitrophenol and 3-pyridinemethanol, followed by acetylation using acetic anhydride. Another method involves the reaction between 4-nitrophenol and 3-pyridinecarboxaldehyde, followed by reduction using sodium borohydride and acetylation using acetic anhydride.
Applications De Recherche Scientifique
2-(4-nitrophenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
In cancer research, this compound has been studied for its potential as a therapeutic agent for the treatment of various types of cancer. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy.
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(16-9-11-2-1-7-15-8-11)10-21-13-5-3-12(4-6-13)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHPXLUXQMWXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)

![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)
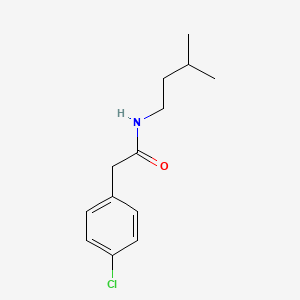
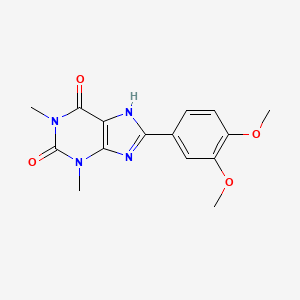
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)
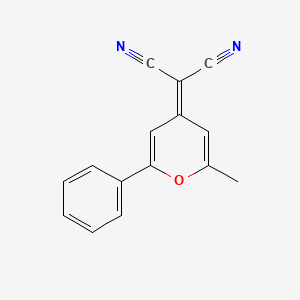

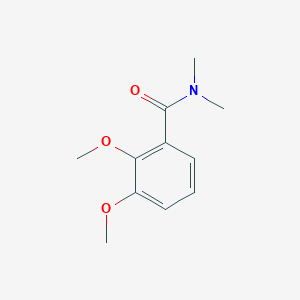
![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)

![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)
